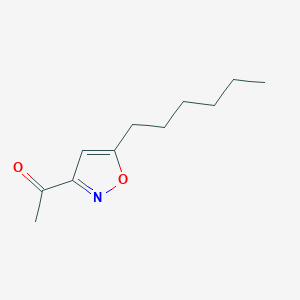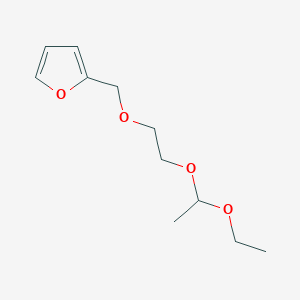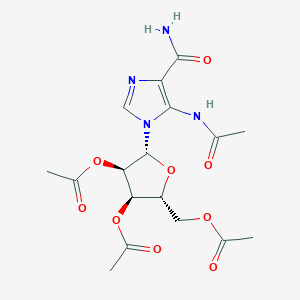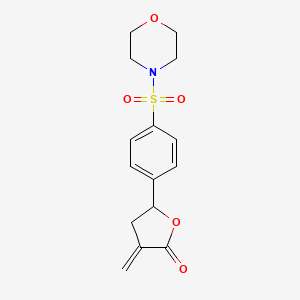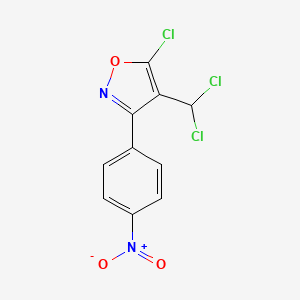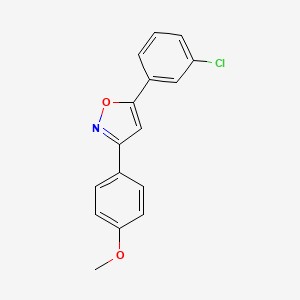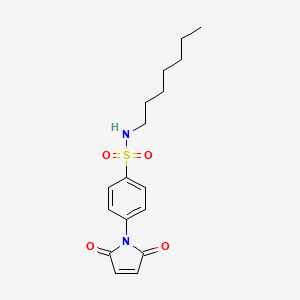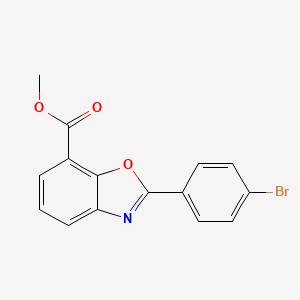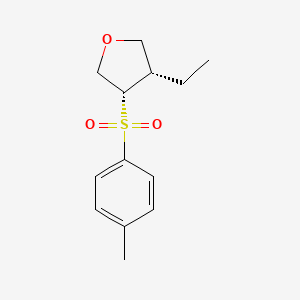![molecular formula C14H18ClN3OS B12903255 2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide CAS No. 87674-84-8](/img/structure/B12903255.png)
2-Chloro-N-(2,4-diethylthiophen-3-yl)-N-[(1H-pyrazol-1-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a chloroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Pyrazole to the Acetamide: The pyrazole ring is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the N-((1H-Pyrazol-1-yl)methyl)-2-chloroacetamide intermediate.
Introduction of the Thiophene Ring: The final step involves the reaction of the intermediate with 2,4-diethylthiophen-3-amine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-dimethylthiophen-3-yl)acetamide
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylphenyl)acetamide
- N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylfuran-3-yl)acetamide
Uniqueness
N-((1H-Pyrazol-1-yl)methyl)-2-chloro-N-(2,4-diethylthiophen-3-yl)acetamide is unique due to the presence of both the pyrazole and thiophene rings, which can confer specific electronic and steric properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
87674-84-8 |
|---|---|
Formule moléculaire |
C14H18ClN3OS |
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
2-chloro-N-(2,4-diethylthiophen-3-yl)-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H18ClN3OS/c1-3-11-9-20-12(4-2)14(11)18(13(19)8-15)10-17-7-5-6-16-17/h5-7,9H,3-4,8,10H2,1-2H3 |
Clé InChI |
YEPLKGQCZPPRAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=C1N(CN2C=CC=N2)C(=O)CCl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


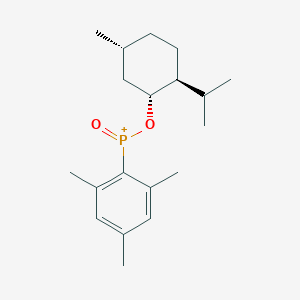

![Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12903182.png)
